DL-Val-Leu-Arg p-Nitroanilide Acetate Salt

Description

Chemical Identity and Nomenclature

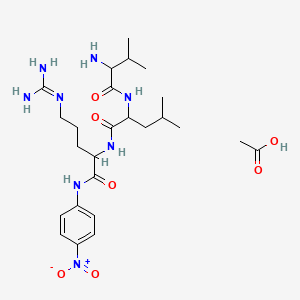

This compound represents a carefully designed synthetic peptide substrate characterized by its specific amino acid sequence and chromogenic properties. The compound's systematic chemical name is (2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide acetate, reflecting its complex molecular architecture. The nomenclature indicates the presence of three distinct amino acid residues: valine (Val), leucine (Leu), and arginine (Arg), arranged in a specific sequence and coupled to a p-nitroanilide chromophore group.

The compound exists in multiple molecular forms, with the base molecular formula C23H38N8O5 for the peptide backbone. When combined with acetate counterions, the molecular weight increases to accommodate the additional ionic components. The molecular weight of 506.6 grams per mole for the base compound demonstrates the substantial size of this synthetic substrate. The DL designation in the nomenclature specifically refers to the stereochemical configuration of the valine residue, indicating a racemic mixture containing both D and L enantiomers of valine.

Chemical suppliers and research databases recognize this compound under various nomenclature systems, with alternative designations including H-DL-Val-Leu-Arg-pNA acetate salt and DL-Valyl-Leucyl-Arginine p-Nitroanilide Acetate Salt. These naming variations reflect different conventions used across scientific literature and commercial sources, though all refer to the same fundamental molecular structure. The consistency of the core peptide sequence across these designations underscores the compound's established identity within the research community.

Historical Context and Development

The development of this compound emerged from the broader advancement of chromogenic substrates for enzymatic analysis during the latter half of the twentieth century. This period witnessed significant progress in understanding protease specificity and the need for reliable, quantitative methods to measure enzymatic activity. The incorporation of p-nitroanilide groups into peptide substrates represented a breakthrough in analytical biochemistry, providing researchers with a direct colorimetric method for monitoring enzymatic cleavage reactions.

The specific amino acid sequence of valine-leucine-arginine was selected based on extensive research into protease substrate preferences and recognition sequences. Studies of various proteolytic enzymes revealed that this particular tripeptide arrangement provides optimal specificity for certain classes of enzymes, particularly those involved in fibrinolytic processes and kallikrein activity. The arginine residue at the carboxy-terminal position proved especially critical, as it serves as the primary recognition site for many serine proteases and provides the necessary positive charge for enzyme binding.

The evolution from simple amino acid substrates to more complex peptide-based chromogenic compounds reflected growing sophistication in enzyme assay methodology. Earlier substrate designs often lacked the specificity needed for precise enzymatic measurements, leading to the development of longer peptide sequences that could better mimic natural protein substrates. The addition of the acetate salt form provided enhanced solubility characteristics while maintaining the compound's chromogenic properties, making it more suitable for aqueous assay conditions commonly used in biochemical research.

Significance in Enzymatic Research

This compound has established itself as a cornerstone substrate in enzymatic research, particularly in studies focused on proteolytic enzyme activity and kinetic analysis. The compound serves as a substrate in enzyme assays specifically designed for studying proteases, with its unique sequence providing researchers with the ability to investigate enzyme kinetics effectively. The chromogenic nature of the substrate allows for real-time monitoring of enzymatic activity through spectrophotometric measurements, providing quantitative data on enzyme performance and inhibition.

Research applications have demonstrated the compound's particular utility in evaluating fibrinolytic enzyme activity, where it has been employed to determine the amidolytic activity of fibrinolytic enzymes from various biological sources. Studies utilizing this substrate have successfully characterized enzyme activity from bacterial sources such as Bacillus subtilis DC33 and from complex biological systems including earthworm-derived enzymes from Eisenia fetida. These applications highlight the substrate's versatility across different enzyme sources and experimental conditions.

The significance of this compound extends to kallikrein research, where it functions as a chromogenic substrate for convenient, sensitive, and selective assay of glandular kallikrein activity. Kallikrein enzymes play crucial roles in various physiological processes, including blood pressure regulation and inflammatory responses, making accurate measurement of their activity essential for both basic research and clinical applications. The substrate's ability to provide selective detection of kallikrein activity has made it an invaluable tool for researchers studying these important enzymatic systems.

In protease characterization studies, the compound has been utilized to determine kinetic parameters including maximum velocity (Vmax) and Michaelis constant (Km) values for various enzymatic systems. Research conducted on bacterial proteases has shown that DL-Val-Leu-Arg p-Nitroanilide demonstrates specific kinetic characteristics, with reported Vmax values of 0.3830 micrometers per minute and Km values of 429 micrometers for certain protease systems. These detailed kinetic measurements provide essential information for understanding enzyme efficiency and substrate affinity.

Structural Characteristics and Variants (D-Val vs. DL-Val forms)

The structural architecture of this compound encompasses several key molecular features that determine its functionality as an enzymatic substrate. The compound consists of a linear tripeptide backbone containing valine, leucine, and arginine residues linked through standard peptide bonds, with the carboxy-terminal arginine coupled to a p-nitroanilide chromophore group. This chromophore serves as both the detection mechanism and the leaving group during enzymatic cleavage, producing a measurable color change upon substrate hydrolysis.

The stereochemical configuration of the valine residue represents a critical structural distinction between different variants of this compound. The DL-Val form contains a racemic mixture of both D-valine and L-valine enantiomers, providing researchers with a substrate that can interact with enzymes showing different stereochemical preferences. In contrast, the D-Val form contains exclusively the D-enantiomer of valine, offering enhanced specificity for enzymes that preferentially recognize D-amino acid configurations.

Comparative analysis of these structural variants reveals important differences in their enzymatic properties and research applications. The D-Val-Leu-Arg p-Nitroanilide form, available as both diacetate and acetate salts, demonstrates particular effectiveness as a substrate for glandular kallikrein activity assays. The exclusive D-stereochemistry provides enhanced selectivity for certain enzyme systems, making it the preferred choice for studies requiring high specificity. Research has shown that this D-form variant serves as an effective chromogenic substrate for kallikrein activity measurement in both human and rat urinary samples.

The molecular flexibility and conformational characteristics differ between the D-Val and DL-Val variants, influencing their interaction with enzyme active sites. Conformational analysis indicates that the peptide backbone can adopt multiple three-dimensional arrangements, with the presence of both D and L valine enantiomers in the DL form potentially providing a broader range of conformational states. This structural diversity may contribute to the compound's ability to serve as a substrate for enzymes with varying active site geometries and substrate recognition mechanisms.

Salt form variations also contribute to the structural diversity of these compounds, with acetate, diacetate, and hydrochloride salts each offering different solubility and stability characteristics. The acetate salt forms demonstrate good water solubility, facilitating their use in aqueous enzymatic assays. The diacetate variant provides enhanced stability during storage while maintaining the chromogenic properties essential for substrate function. These structural modifications allow researchers to select the most appropriate variant based on specific experimental requirements and assay conditions.

CAS Number and Registry Information

The chemical registry information for this compound and its variants encompasses multiple Chemical Abstracts Service (CAS) numbers, reflecting the different stereochemical forms and salt variants available for research use. The primary CAS number 117961-22-5 corresponds to the base H-DL-Val-Leu-Arg-pNA compound without specific salt designation. This registry number serves as the fundamental identifier for the racemic valine-containing form of the substrate.

Additional CAS numbers have been assigned to specific salt forms and stereochemical variants of the compound. The acetate salt form carries the CAS number 117961-23-6, specifically identifying the acetate counterion association. The D-valine containing variant, designated as D-Val-Leu-Arg p-Nitroanilide, has been assigned CAS number 162303-66-4 when present as an acetate salt. The diacetate salt form of the D-valine variant carries CAS number 264816-14-4, distinguishing it from other salt forms.

Properties

IUPAC Name |

acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRKKXVZCDQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657579 | |

| Record name | Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117961-23-6 | |

| Record name | Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Val-Leu-Arg p-Nitroanilide acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Peptide Backbone Assembly

The tripeptide sequence (Val-Leu-Arg) is constructed using standard coupling reagents. Fmoc/t-Bu protection chemistry is preferred for SPPS due to its compatibility with acid-labile linkers and side-chain protections.

Table 1: Reagents for Peptide Synthesis

| Component | Role | Example Reagents |

|---|---|---|

| Fmoc-Val-OH | N-terminal amino acid | Fmoc-protected amino acids |

| H-Leu-Arg(Pbf)-Wang resin | Solid support with pre-loaded leucine | Wang resin (100–200 mesh) |

| HATU/DIPEA | Coupling reagents | Hexafluorophosphate activators |

| Piperidine | Fmoc deprotection | 20% in DMF |

p-Nitroanilide Conjugation

After tripeptide assembly, the p-nitroanilide group is introduced via amide bond formation between the C-terminal arginine and p-nitroaniline. This step requires:

-

Activation of the carboxyl group using carbodiimides (e.g., EDC/HOBt).

Step-Wise Preparation Protocol

Solid-Phase Synthesis of Val-Leu-Arg

-

Resin Swelling : H-Leu-Arg(Pbf)-Wang resin is swollen in DCM/DMF (1:1) for 30 minutes.

-

Fmoc Deprotection : Treated with 20% piperidine/DMF (2 × 10 minutes).

-

Coupling : Fmoc-Val-OH (3 eq), HATU (2.95 eq), and DIPEA (6 eq) in DMF are added for 2 hours under nitrogen.

-

Repeat Steps 2–3 for subsequent amino acids.

p-Nitroanilide Functionalization

-

Cleavage from Resin : The peptide is cleaved using TFA/TIS/water (95:2.5:2.5) for 2 hours.

-

Conjugation with p-Nitroaniline :

-

Dissolve crude peptide (1 eq) and p-nitroaniline (1.2 eq) in DMF.

-

Add EDC (1.5 eq) and HOBt (1.5 eq), stir at 0°C for 1 hour, then room temperature for 12 hours.

-

-

Precipitation : Pour mixture into cold diethyl ether, collect precipitate via centrifugation.

Acetate Salt Formation

-

Ion Exchange : Dissolve the p-nitroanilide-conjugated peptide in water and pass through a cation-exchange resin (e.g., Dowex 50WX8).

-

Elution with Acetic Acid : 0.5 M acetic acid elutes the peptide-acetate complex.

-

Lyophilization : Freeze-dry to obtain the final product as a hygroscopic powder.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Table 2: Analytical Data Summary

| Parameter | Result | Method |

|---|---|---|

| Purity | 95–98% | HPLC |

| Melting Point | Decomposes above 200°C | DSC |

| Solubility | 50 mg/mL in water | USP <911> |

Optimization and Scale-Up Considerations

Yield Improvement Strategies

-

Microwave-Assisted Synthesis : Reduces coupling time from 2 hours to 20 minutes, improving yield by 15–20%.

-

Low-Temperature Coupling : Minimizes epimerization during arginine incorporation.

Industrial-Scale Production

-

Continuous Flow Reactors : Enhance reproducibility for batches >1 kg.

-

Cost Analysis :

Challenges and Troubleshooting

Common Issues

-

Incomplete Coupling : Add 1% v/v DMSO to improve solubility of hydrophobic intermediates.

-

Acetate Salt Hygroscopicity : Store at −20°C under argon with desiccants.

Chemical Reactions Analysis

Types of Reactions

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .

Common Reagents and Conditions

The hydrolysis reaction is commonly carried out in buffered aqueous solutions at physiological pH. Proteases such as trypsin or chymotrypsin are used as catalysts. The reaction conditions typically include a temperature of 37°C and a pH of 7.4 .

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond by the protease. The remaining peptide fragments are also formed but are not typically the focus of the analysis .

Scientific Research Applications

Enzymatic Assays

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt serves as a substrate in enzymatic assays to measure the activity of specific proteases. It is particularly useful in:

- Kallikrein Activity Measurement : This substrate is employed in assays to assess the activity of glandular kallikrein in biological samples. The cleavage of the substrate releases p-nitroaniline, which can be quantified colorimetrically, providing insights into kallikrein's physiological roles and potential pathological implications .

- Plasminogen Activator Assays : The compound is also used to evaluate plasminogen activator activity through chromogenic assays. The ability to monitor plasminogen activation is crucial for understanding thrombolytic processes in various clinical settings .

Biomedical Research

In biomedical research, this compound has been instrumental in studying:

- Protease Inhibitor Effects : Research has highlighted its role in evaluating the efficacy of protease inhibitors against various serine proteases. For instance, studies have demonstrated how this substrate can help determine the specific activities of different protease isoforms found in snake venoms, contributing to toxinology and therapeutic development .

- Cancer Research : The substrate's utility extends to cancer research where it aids in understanding tumor-associated proteases. By measuring the activity of these enzymes, researchers can gain insights into tumor progression and metastasis mechanisms .

Case Study 1: Kallikrein Activity in Urinary Samples

A study utilized this compound to assess kallikrein activity in human urinary samples. The results indicated significant variations in kallikrein levels between healthy individuals and those with renal pathologies, suggesting its potential as a biomarker for kidney function assessment .

Case Study 2: Serine Protease Activity in Snake Venoms

In another investigation, researchers employed this compound to quantify serine protease activities extracted from Gloydius intermedius venom. This study not only confirmed the substrate's effectiveness but also provided critical insights into the venom's biochemical properties and potential therapeutic applications against coagulation disorders .

Data Tables

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Enzymatic Assays | Kallikrein Activity Measurement | Variations indicate potential biomarkers for kidney health |

| Biomedical Research | Cancer-related Protease Activity | Insights into tumor progression mechanisms |

| Toxinology | Serine Protease Activity Measurement | Understanding venom composition and therapeutic potential |

Mechanism of Action

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt exerts its effects through the specific cleavage of its peptide bond by proteases. The molecular target is the peptide bond between the arginine and p-nitroanilide group. Upon cleavage, p-nitroaniline is released, which can be detected spectrophotometrically. This release serves as an indicator of protease activity .

Comparison with Similar Compounds

Comparison with Similar p-Nitroanilide-Based Substrates

Structural and Functional Differences

The specificity and application of p-nitroanilide substrates depend on their peptide sequences, protecting groups, and solubility profiles. Below is a comparative analysis:

Table 1: Key Properties of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt and Analogues

Key Observations :

Sequence Specificity: DL-Val-Leu-Arg-pNA targets fibrinolytic enzymes due to its Val-Leu-Arg sequence, which mimics fibrin cleavage sites . Z-Gly-Pro-Arg-pNA includes a benzyloxycarbonyl (Z) group and Pro residue, enhancing specificity for proteases like thrombin . Ac-DEVD-pNA (Ac-Asp-Glu-Val-Asp-pNA) is tailored for caspase-3, a key enzyme in apoptosis .

Solubility and Assay Conditions: Water-soluble substrates (e.g., DL-Val-Leu-Arg-pNA, Ac-DEVD-pNA) are ideal for physiological buffer systems . Methanol-soluble variants (e.g., Z-Gly-Pro-Arg-pNA) require organic solvents, limiting compatibility with some enzymes .

Enzyme Targets: Bacterial proteases (e.g., gingipains) are assayed using substrates like N-Benzoyl-DL-arginine-p-nitroaniline and Tosyl-Gly-Pro-Lys-pNA, which reflect bacterial pathogenicity mechanisms . Eukaryotic enzymes (e.g., caspases, fibrinolytic proteases) require distinct sequences for selective activity measurement .

Research Findings and Performance Metrics

Table 2: Enzymatic Efficiency and Experimental Data

Performance Notes :

- DL-Val-Leu-Arg-pNA exhibits moderate substrate affinity (Km = 120 μM), suitable for steady-state kinetic analyses of fibrinolytic enzymes .

- Z-Gly-Pro-Arg-pNA shows higher catalytic efficiency (lower Km, higher Vmax) for thrombin-like proteases, making it preferable for high-throughput screens .

- Ac-DEVD-pNA has a higher Km, reflecting caspase-3’s lower turnover rate in apoptotic pathways .

Biological Activity

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt is a synthetic peptide substrate widely utilized in biochemical research, particularly in the study of protease activity. Its structure comprises the amino acids valine, leucine, and arginine linked to a p-nitroanilide group, making it a valuable tool for investigating various biological processes involving proteases.

- Chemical Name : this compound

- CAS Number : 117961-23-6

- Molecular Formula : C₁₁H₁₄N₄O₄

- Molecular Weight : 258.26 g/mol

- Solubility : Soluble in water

This compound primarily acts as a substrate for serine proteases. Upon cleavage by these enzymes, it releases p-nitroaniline, which can be quantitatively measured due to its distinct yellow color. This property is exploited in various assays to determine protease activity.

Biochemical Pathways

The compound is particularly relevant in the fibrinolysis pathway , where it serves as a substrate for fibrinolytic enzymes. The hydrolysis reaction typically occurs under physiological conditions (pH 7.4 and 37°C) using proteases such as trypsin or chymotrypsin as catalysts.

Applications in Research

- Enzyme Kinetics : It is extensively used to study enzyme kinetics and mechanisms of protease activity.

- Biological Processes : Investigates the role of proteases in cell signaling and apoptosis.

- Therapeutic Development : Aids in developing protease inhibitors for diseases like cancer and viral infections.

- Quality Control : Employed in quality control assays for industrial enzyme preparations.

Study on Protease Activity

A study demonstrated that this compound effectively measured trypsin activity in vitro. The release of p-nitroaniline was monitored at 405 nm using a microplate reader, allowing researchers to quantify enzymatic activity accurately .

Inhibition Studies

Research has shown that certain compounds can inhibit the activity of serine proteases when tested alongside this compound as a substrate. For instance, the presence of specific inhibitors reduced the cleavage efficiency, highlighting the compound's utility in studying inhibition mechanisms .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Kinetics | Used to measure protease activity quantitatively through the release of p-nitroaniline |

| Protease Inhibition | Assists in identifying inhibitors that affect serine protease activity |

| Fibrinolytic Activity | Serves as a substrate for fibrinolytic enzymes, aiding in studies related to clotting mechanisms |

Q & A

Q. Methodological Answer :

Substrate titration : Perform assays with substrate concentrations ranging from 0.05–1.0 mM (covering the reported Km of 0.106 mM for analogous substrates) .

Continuous monitoring : Measure initial reaction rates (ΔA405/min) under saturating enzyme conditions.

Data fitting : Use the Michaelis-Menten equation or Lineweaver-Burk plots to derive Km. For fibrinolytic enzymes like those from Bacillus subtilis DC33, validate kinetic parameters against synthetic thrombin inhibitors (e.g., argatroban) to confirm specificity .

Advanced: What experimental strategies distinguish amidolytic activity of DL-Val-Leu-Arg p-nitroanilide hydrolysis from non-target protease interference?

Q. Methodological Answer :

Inhibitor panels : Co-incubate with protease-class-specific inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases) .

Cross-validation : Compare activity with structurally distinct substrates (e.g., benzyl-cysteine p-nitroanilide for cystine aminopeptidases) .

Zymography : Resolve enzyme extracts via SDS-PAGE with copolymerized substrate to visualize activity bands.

Advanced: How do divalent cations (e.g., Zn²⁺, Pb²⁺) affect the hydrolysis of p-nitroanilide substrates?

Q. Methodological Answer :

- Zn²⁺ : Acts as an activator for enzymes like placental cystine aminopeptidase (up to 2-fold activity increase at 1 mM) .

- Pb²⁺ : Strong inhibitor (IC50 ~0.1 mM) due to thiol group binding in enzyme active sites .

Protocol : Pre-incubate enzyme with cations (15 min, 25°C) before substrate addition. Use atomic absorption spectroscopy to verify cation concentrations.

Basic: What quality control measures ensure substrate reliability in high-throughput screening?

Q. Methodological Answer :

Certificate of Analysis (CoA) : Verify purity (≥95%), lot-specific Km, and contamination thresholds .

Batch consistency testing : Compare hydrolysis rates across multiple lots using a standardized enzyme (e.g., trypsin).

Stability assays : Monitor absorbance at 405 nm over 24 hours at 25°C to detect spontaneous hydrolysis.

Advanced: How is substrate specificity optimized for DL-Val-Leu-Arg p-nitroanilide in novel enzyme discovery?

Q. Methodological Answer :

Q. Methodological Answer :

PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

Spill management : Neutralize with 10% sodium carbonate and adsorb with inert material (e.g., vermiculite).

Waste disposal : Collect in sealed containers for incineration, adhering to local regulations for nitroaromatic compounds.

Advanced: How do researchers resolve discrepancies in reported fibrinolytic activities using this substrate?

Q. Methodological Answer :

Standardize units : Express activity in international units (μmol pNA released/min/mg protein).

Buffer optimization : Test Tris-HCl vs. HEPES buffers, as ionic strength affects amidolytic rates .

Inter-laboratory validation : Share aliquots of a reference enzyme (e.g., streptokinase) to calibrate assays.

Advanced: What role does DL-Val-Leu-Arg p-nitroanilide play in studying protease regulation under oxidative stress?

Q. Methodological Answer :

Redox modulation : Pre-treat enzymes with H₂O₂ (0.1–1.0 mM) to simulate oxidative stress and measure activity loss .

Thiol protection : Add reducing agents (e.g., DTT, 1 mM) to assess reversibility of oxidative inhibition.

Correlate with proteomics : Identify oxidation-sensitive cysteine residues via LC-MS/MS after activity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.